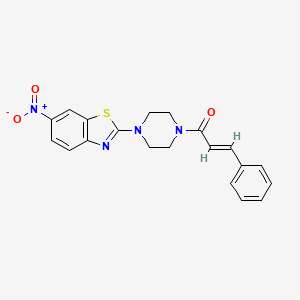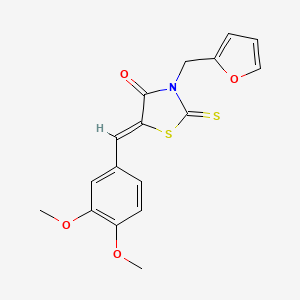![molecular formula C8H8N4O B3735034 7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one](/img/structure/B3735034.png)
7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one
Descripción general
Descripción
7,8-dihydro-3H-pyrrolo[2,1-f]purin-4(6H)-one, commonly known as 7,8-DHF, is a small molecule that has attracted significant attention due to its potential therapeutic applications in various neurological disorders. This molecule is known to interact with the TrkB receptor, which is a member of the tyrosine kinase receptor family. The TrkB receptor is involved in various cellular processes such as cell survival, differentiation, and synaptic plasticity.
Mecanismo De Acción
The mechanism of action of 7,8-DHF involves the activation of the TrkB receptor, which in turn activates various downstream signaling pathways such as the PI3K-Akt and MAPK-ERK pathways. These signaling pathways are involved in various cellular processes such as cell survival, differentiation, and synaptic plasticity.
Biochemical and Physiological Effects:
7,8-DHF has been shown to have various biochemical and physiological effects. It has been shown to promote neurogenesis and synaptic plasticity, improve cognitive function and memory, and protect against neuronal damage and apoptosis. Moreover, 7,8-DHF has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7,8-DHF in lab experiments is its specificity for the TrkB receptor, which allows for targeted activation of this receptor. Moreover, 7,8-DHF has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using 7,8-DHF is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several future directions for the research on 7,8-DHF. One area of interest is the potential therapeutic applications of 7,8-DHF in other neurological disorders such as stroke and traumatic brain injury. Moreover, there is a need for further studies to elucidate the molecular mechanisms underlying the neuroprotective effects of 7,8-DHF. Additionally, the development of more stable analogs of 7,8-DHF may overcome the limitations associated with its short half-life. Finally, the potential use of 7,8-DHF as a therapeutic agent in humans requires further investigation.
In conclusion, 7,8-DHF is a small molecule that has significant potential for the treatment of various neurological disorders. Its ability to activate the TrkB receptor and promote neurogenesis and synaptic plasticity makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
7,8-DHF has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The TrkB receptor is known to play a crucial role in the survival and differentiation of neurons, and its activation by 7,8-DHF has been shown to promote neurogenesis and synaptic plasticity. Moreover, 7,8-DHF has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression.
Propiedades
IUPAC Name |
2,6,7,8-tetrahydropurino[7,8-a]pyrrol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-6-7(9-4-10-8)11-5-2-1-3-12(5)6/h4H,1-3H2,(H,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAAVZNFTAGUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H,4H,6H,7H,8H-pyrrolo[1,2-g]purin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[6-amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B3734968.png)

![2-methyl-7-[2-(4-methylbenzyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734979.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B3734988.png)

![4-(2-isopropoxy-3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735005.png)
![1-cyclopentyl-4-(3-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735009.png)
![4-(2,5-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735015.png)
![4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735018.png)
![1-isopropyl-4-[4-methoxy-3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735023.png)
![4-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3735041.png)
![7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B3735047.png)
